{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate
Brand Name: Vulcanchem
CAS No.: 1421457-35-3
VCID: VC2737431
InChI: InChI=1S/C11H9N3O3S.H2O/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7;/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17);1H2
SMILES: C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O
Molecular Formula: C11H11N3O4S
Molecular Weight: 281.29 g/mol

{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate

CAS No.: 1421457-35-3

Cat. No.: VC2737431

Molecular Formula: C11H11N3O4S

Molecular Weight: 281.29 g/mol

* For research use only. Not for human or veterinary use.

{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate - 1421457-35-3

Specification

CAS No. 1421457-35-3
Molecular Formula C11H11N3O4S
Molecular Weight 281.29 g/mol
IUPAC Name 2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid;hydrate
Standard InChI InChI=1S/C11H9N3O3S.H2O/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7;/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17);1H2
Standard InChI Key UHVZYTZORMQDBM-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O
Canonical SMILES C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O

Introduction

Chemical Identity and Physical Properties

{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate is identified by its systematic IUPAC name 2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid;hydrate. This compound is characterized by specific physical and chemical properties that define its behavior and applications in laboratory settings. As a heterocyclic compound containing nitrogen and sulfur atoms, it exhibits distinctive chemical reactivity patterns that make it valuable for synthetic applications.

The compound possesses a molecular weight of 281.29 g/mol and features a complex structure with multiple functional groups. Its chemical formula C11H11N3O4S indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom, creating a molecule with rich potential for chemical interactions and transformations.

Structural Identifiers

Identifier TypeValue
CAS Number1421457-35-3
IUPAC Name2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid;hydrate
Standard InChIInChI=1S/C11H9N3O3S.H2O/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7;/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17);1H2
Standard InChIKeyUHVZYTZORMQDBM-UHFFFAOYSA-N
SMILESC1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O
Canonical SMILESC1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O
PubChem Compound ID71779126

The compound's standard InChI notation provides a comprehensive structural representation that captures its complete molecular configuration, while the SMILES notation offers a more condensed linear representation of its structure.

Structural Characteristics

{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate features a complex heterocyclic structure that contributes to its unique chemical properties and reactivity. Understanding the structural elements of this compound is crucial for predicting its behavior in chemical reactions and its potential applications.

Core Structural Elements

The molecule contains three key structural components that define its chemical identity:

  • A pyridine ring attached to a carbonyl group

  • A 1,3-thiazole ring connected to the pyridine moiety through an amide linkage

  • An acetic acid side chain attached to the thiazole ring at the 4-position

This arrangement of structural elements creates a molecule with multiple functional groups, including an amide bond, a carboxylic acid group, and two heterocyclic rings containing nitrogen and sulfur atoms. The presence of water in the hydrate form influences the compound's physical properties and stability.

Functional Groups and Reactivity

The compound's reactivity is largely determined by its functional groups. The carboxylic acid moiety can participate in esterification, amidation, and salt formation reactions. The amide linkage connecting the pyridine and thiazole rings contributes to the compound's stability while also providing a site for potential hydrolysis under appropriate conditions.

The thiazole ring, containing a sulfur atom and a nitrogen atom in a five-membered heterocyclic structure, introduces unique reactivity patterns that can be exploited in synthetic transformations. This heterocyclic core is a common structural motif in many bioactive compounds, including some pharmaceuticals.

Applications in Chemical Synthesis

{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate serves primarily as an intermediate in the synthesis of more complex molecules. Its utility stems from its multifunctional structure, which provides multiple points for chemical modification and elaboration.

Role as a Building Block

The compound functions as a valuable building block for creating compounds with potential biological activity. Its unique structure, combining a pyridine ring with a thiazole ring and an acetic acid moiety, provides a scaffold that can be further modified to introduce additional functional groups or structural elements.

Research in thiazole chemistry has demonstrated that thiazole-containing compounds, like our target molecule, can serve as key intermediates in developing compounds with various applications. The search results provide insights into related thiazole chemistry, particularly in the context of thiazolopyridine scaffolds, which share structural similarities with our compound of interest .

Related Compounds and Structural Comparisons

Examining structurally related compounds provides valuable context for understanding {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate. The search results mention several related heterocyclic compounds that share structural elements with our target compound.

Thiazolopyridine Derivatives

The search results describe research on 2,3-dihydro thiazolo[4,5-b]pyridines, which, like our target compound, contain both thiazole and pyridine structural elements . These compounds were synthesized through various methods, including:

  • Sulfur removal using iron powder in acetic acid

  • Optimized Suzuki coupling reactions

  • Reduction reactions using borohydride reagents

  • Acylation reactions with acyl chlorides

The synthetic approaches and reactivity patterns observed with these related compounds could inform strategies for working with {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate.

Structure-Property Relationships

Research on related compounds indicates that structural modifications can significantly impact physicochemical properties. For instance, converting a thiazole moiety to a thiazoline unit affected parameters such as LogP and water solubility in related compounds . This suggests that similar modifications to {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate could potentially alter its properties in predictable ways, which could be valuable for optimizing its behavior in specific applications.

Research Limitations and Future Directions

Current research on {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate appears to be limited, as evidenced by the relatively sparse information available in the search results. This suggests opportunities for further investigation in several areas.

Knowledge Gaps

Several aspects of {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate remain underexplored, including:

  • Detailed reaction mechanisms involving this compound

  • Comprehensive physical property measurements

  • Specific biological activities, if any

  • Optimization of synthetic pathways using this intermediate

  • Structure-activity relationships in derivatives of this compound

Addressing these knowledge gaps would enhance our understanding of this compound and potentially expand its applications.

Future Research Opportunities

Future research directions could include:

  • Development of improved synthetic routes to {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate

  • Exploration of its utility in creating novel biologically active compounds

  • Investigation of structure-property relationships through systematic modification

  • Evaluation of potential applications beyond its current use as a synthetic intermediate

  • Computational studies to predict reactivity and properties of derivatives

Such research would contribute to expanding the utility of this compound in chemical synthesis and potentially in pharmaceutical applications.

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